molecular formula C19H15ClN2O3 B10994202 N-{[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine

N-{[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine

Cat. No.: B10994202
M. Wt: 354.8 g/mol
InChI Key: ZWKSCEJOJLSLRW-UHFFFAOYSA-N
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Description

N-{[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine is a complex organic compound that features a quinoline ring system substituted with a 2-chlorophenyl group and a beta-alanine moiety

Properties

Molecular Formula

C19H15ClN2O3

Molecular Weight

354.8 g/mol

IUPAC Name

3-[[2-(2-chlorophenyl)quinoline-4-carbonyl]amino]propanoic acid

InChI

InChI=1S/C19H15ClN2O3/c20-15-7-3-1-6-13(15)17-11-14(19(25)21-10-9-18(23)24)12-5-2-4-8-16(12)22-17/h1-8,11H,9-10H2,(H,21,25)(H,23,24)

InChI Key

ZWKSCEJOJLSLRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine typically involves multi-step organic reactionsThe final step involves coupling the quinoline derivative with beta-alanine under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, hydrogenated quinoline derivatives, and substituted quinoline compounds .

Scientific Research Applications

N-{[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes, contributing to its biological activities .

Comparison with Similar Compounds

Biological Activity

N-{[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine is a synthetic compound that combines a quinoline moiety with a beta-alanine side chain. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into its biological activity, synthesis, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound features a quinoline ring substituted with a 2-chlorophenyl group and a carbonyl group attached to the beta-alanine. The presence of the chlorine atom is significant as it may enhance the biological activity of the compound by influencing its interaction with biological targets.

Chemical Formula : C17_{17}H16_{16}ClN1_{1}O2_{2}

Anticancer Properties

Research indicates that compounds containing quinoline structures often exhibit antitumor properties. The mechanism is thought to involve the inhibition of various signaling pathways that are crucial for cancer cell proliferation and survival. For instance, studies have shown that quinoline derivatives can interfere with the PI3K/Akt and MAPK signaling pathways, which are commonly activated in cancer cells.

Case Study : A study investigating similar quinoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The IC50_{50} values ranged from 5 to 20 µM, indicating potent activity against these cell lines.

Anti-inflammatory Activity

In addition to anticancer properties, this compound may also exhibit anti-inflammatory effects. Quinoline derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Research Findings : In vitro studies have shown that compounds similar to this compound can significantly reduce inflammation in models of rheumatoid arthritis by blocking the activation of NF-kB, a key transcription factor in inflammatory responses.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The carbonyl group can participate in nucleophilic addition reactions, potentially inhibiting enzymes involved in cancer progression.
  • Receptor Modulation : The beta-alanine moiety may enhance receptor interactions, influencing metabolic pathways relevant to inflammation and cancer.
  • Electrophilic Substitution : The presence of the chlorine atom may enhance electrophilic aromatic substitution reactions, increasing the compound's reactivity towards biological targets.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
N-(2-methylquinolin-4-yl)carbonyl-beta-alanineQuinoline core with methyl substitutionMethyl group alters electronic properties
3-(4-methoxyphenyl)quinolin-2-carboxylic acidCarboxylic acid instead of amideDifferent functional group affects solubility
This compoundChlorine substitution on phenyl ringChlorine may enhance biological activity

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